Cas no 55984-17-3 (2-chloro-1-(furan-2-yl)ethan-1-one)
2-chloro-1-(furan-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-1-(2-furanyl)-Ethanone
- 2-(chloroacetyl)furan
- 2-chloro-1-(2-furanyl)Ethanone
- Ethanone, 2-chloro-1-(2-furanyl)- (9CI)
- 2-chloro-1-(furan-2-yl)ethan-1-one
- 2-chloro-1-(2-furyl)ethanone
- 2-chloroacetyl furan
- 2-CHLORO-1-(FURAN-2-YL)ETHANONE
- SCHEMBL1180379
- EN300-213651
- 55984-17-3
- IUFPPSVVHJDWAL-UHFFFAOYSA-N
- 2-chloro-1-(furan-2-yl)-ethanone
- F8884-5392
- AKOS006386906
- chloroacetylfuran
- Z1205657324
- DA-04877
-
- MDL: MFCD11934329
- Inchi: 1S/C6H5ClO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
- InChI Key: IUFPPSVVHJDWAL-UHFFFAOYSA-N
- SMILES: ClCC(C1=CC=CO1)=O
Computed Properties
- Exact Mass: 143.99800
- Monoisotopic Mass: 143.9978071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.21000
- LogP: 1.70110
2-chloro-1-(furan-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C196441-100mg |
2-chloro-1-(furan-2-yl)ethan-1-one |
55984-17-3 | 100mg |
$ 115.00 | 2022-06-01 | ||
| TRC | C196441-500mg |
2-chloro-1-(furan-2-yl)ethan-1-one |
55984-17-3 | 500mg |
$ 435.00 | 2022-06-01 | ||
| TRC | C196441-1g |
2-chloro-1-(furan-2-yl)ethan-1-one |
55984-17-3 | 1g |
$ 660.00 | 2022-06-01 | ||
| Chemenu | CM466044-250mg |
Ethanone, 2-chloro-1-(2-furanyl)- (9CI) |
55984-17-3 | 95%+ | 250mg |
$367 | 2023-03-07 | |
| Chemenu | CM466044-500mg |
Ethanone, 2-chloro-1-(2-furanyl)- (9CI) |
55984-17-3 | 95%+ | 500mg |
$363 | 2022-06-11 | |
| Chemenu | CM466044-1g |
Ethanone, 2-chloro-1-(2-furanyl)- (9CI) |
55984-17-3 | 95%+ | 1g |
$1011 | 2023-03-07 | |
| Chemenu | CM466044-100mg |
Ethanone, 2-chloro-1-(2-furanyl)- (9CI) |
55984-17-3 | 95%+ | 100mg |
$250 | 2023-03-07 | |
| Enamine | EN300-213651-0.05g |
2-chloro-1-(furan-2-yl)ethan-1-one |
55984-17-3 | 95% | 0.05g |
$84.0 | 2023-09-16 | |
| Enamine | EN300-213651-0.1g |
2-chloro-1-(furan-2-yl)ethan-1-one |
55984-17-3 | 95% | 0.1g |
$124.0 | 2023-09-16 | |
| Enamine | EN300-213651-0.25g |
2-chloro-1-(furan-2-yl)ethan-1-one |
55984-17-3 | 95% | 0.25g |
$178.0 | 2023-09-16 |
2-chloro-1-(furan-2-yl)ethan-1-one Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-chloro-1-(furan-2-yl)ethan-1-one
Recent Advances in the Study of 2-Chloro-1-(furan-2-yl)ethan-1-one (CAS: 55984-17-3) in Chemical Biology and Pharmaceutical Research
2-Chloro-1-(furan-2-yl)ethan-1-one (CAS: 55984-17-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry, owing to its reactive chloro and carbonyl functional groups. This research brief aims to provide an overview of the latest advancements in the application and study of this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry explored the use of 2-chloro-1-(furan-2-yl)ethan-1-one as a precursor in the synthesis of novel furan-based heterocycles. The researchers demonstrated that this compound could be efficiently transformed into a series of pyrazole and imidazole derivatives, which exhibited significant antimicrobial activity against drug-resistant bacterial strains. The study emphasized the compound's role in facilitating the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
In another groundbreaking study, researchers investigated the compound's potential as an inhibitor of key enzymes involved in inflammatory pathways. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that derivatives of 2-chloro-1-(furan-2-yl)ethan-1-one showed promising activity against cyclooxygenase-2 (COX-2), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that the compound could serve as a scaffold for designing new anti-inflammatory agents with improved efficacy and reduced side effects.
Beyond its pharmaceutical applications, 2-chloro-1-(furan-2-yl)ethan-1-one has also been explored in agrochemical research. A recent report in Pest Management Science highlighted its use in the synthesis of novel fungicides. The study demonstrated that furan-based derivatives of this compound exhibited potent activity against a range of plant pathogens, offering a potential solution for crop protection in sustainable agriculture. The researchers noted that the compound's unique chemical properties make it an attractive candidate for further optimization.
Despite these promising developments, challenges remain in the large-scale production and application of 2-chloro-1-(furan-2-yl)ethan-1-one. A review article in Organic Process Research & Development discussed the need for more efficient and environmentally friendly synthetic routes to this compound. The authors emphasized the importance of green chemistry principles in optimizing its production, reducing waste, and improving yield. These efforts are critical to ensuring the compound's viability in industrial applications.
In conclusion, 2-chloro-1-(furan-2-yl)ethan-1-one (CAS: 55984-17-3) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its versatility as a synthetic intermediate, combined with its potential biological activities, makes it a valuable tool for drug discovery and agrochemical development. Future studies should focus on addressing the challenges associated with its synthesis and exploring its broader applications in medicine and agriculture.
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